(1-Chloroisoquinolin-6-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-chloroisoquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOJGQPHKNLLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Isoquinoline Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry Research
The isoquinoline (B145761) scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal template for interacting with biological targets such as enzymes and receptors.
The significance of the isoquinoline core is underscored by its presence in a vast number of naturally occurring alkaloids with potent pharmacological properties. This has inspired the development of a multitude of synthetic isoquinoline derivatives with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects. The versatility of the isoquinoline ring system allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it a focal point in the design and synthesis of novel drug candidates.
Contextualizing Chlorinated Isoquinolines As Key Research Targets
The introduction of a chlorine atom onto the isoquinoline (B145761) scaffold, creating chlorinated isoquinolines, can profoundly influence the molecule's properties. Halogenation, and specifically chlorination, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The presence of a chlorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.
Research has shown that chlorinated isoquinolines can exhibit significant biological activities. For instance, studies on related tetrahydroisoquinoline derivatives have highlighted their potential as dopaminergic ligands with possible applications as antidepressant agents. Specifically, a compound identified as 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline has demonstrated antidepressant-like activity in preclinical models. nih.gov While this compound is a tetrahydroisoquinoline derivative, it underscores the potential of the chlorinated isoquinoline scaffold in modulating neurological pathways.
The position of the chlorine atom on the isoquinoline ring is crucial in determining its biological effect. In the case of (1-Chloroisoquinolin-6-yl)methanol, the chlorine atom is situated at the 1-position, a site often critical for interaction with biological macromolecules.
Current Research Trajectory and Future Perspectives for 1 Chloroisoquinolin 6 Yl Methanol
Strategic Use of Building Blocks in the Construction of Isoquinoline Derivatives
The construction of the isoquinoline core relies on the judicious selection of starting materials, or "building blocks," that introduce desired functionality at specific positions. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while foundational, often require harsh conditions and offer limited substituent tolerance. Modern approaches frequently employ more versatile building blocks amenable to transition-metal-catalyzed cross-coupling reactions. google.comorganic-chemistry.org
A powerful contemporary strategy involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method provides a direct route to 3-substituted isoquinolines and can be extended to generate polysubstituted derivatives by trapping the reaction intermediate with various electrophiles. nih.gov The versatility of this approach allows for the convergent assembly of complex isoquinolines from multiple components in a single operation.
Another key set of building blocks are 2-halobenzonitriles, which can undergo SNAr reactions with ketones, followed by a Lewis acid-catalyzed cyclization to afford isoquinolone derivatives. researchgate.net These isoquinolones can then be further functionalized. For instance, 6-substituted-1(2H)-isoquinolinones can be prepared via the cyclization of appropriately substituted phenoxy-vinyl-pyrrolidine derivatives. google.com These isoquinolinones serve as crucial intermediates that can be converted to the corresponding 1-chloroisoquinolines.
The following table summarizes key building blocks and the corresponding synthetic methods for constructing the isoquinoline scaffold.
| Building Block(s) | Synthetic Method | Resulting Core Structure |
| β-Phenylethylamine and acyl chloride/anhydride | Bischler-Napieralski Synthesis organic-chemistry.org | 1-Substituted-3,4-dihydroisoquinoline |
| β-Arylethylamine and aldehyde/ketone | Pictet-Spengler Synthesis organic-chemistry.org | 1,2,3,4-Tetrahydroisoquinoline |
| o-Tolualdehyde tert-butylimine and nitrile | Condensation/Cyclization nih.gov | 3-Substituted isoquinoline |
| 2-Halobenzonitrile and ketone | SNAr/Cyclization researchgate.net | Isoquinolone |
| Substituted phenoxy-vinyl-pyrrolidine | Cyclization google.com | 6-Substituted-1(2H)-isoquinolone |
Advanced Synthetic Pathways for this compound
The synthesis of this compound can be approached through several advanced synthetic pathways, including direct and multi-step convergent syntheses.
Direct Synthesis Approaches
A direct synthesis would ideally involve the construction of the isoquinoline ring with the chloro and hydroxymethyl functionalities already in place or installed in a minimal number of steps. While a one-pot synthesis of this specific molecule is not prominently described, related methodologies suggest its feasibility. For example, a multi-component reaction involving a suitably substituted o-tolualdehyde derivative, a nitrile, and a source of chlorine could potentially assemble the core. However, controlling the regioselectivity of the chlorination and the stability of the hydroxymethyl group under the reaction conditions would be significant challenges.
A more plausible direct approach would start from a pre-functionalized building block. For instance, a synthetic route starting from a (4-chloro-2-methylphenyl)methanol derivative could be envisioned. This would involve a sequence of reactions to build the isoquinoline ring, such as conversion to an appropriate imine followed by cyclization.
Multi-step Convergent Syntheses
Multi-step convergent syntheses offer greater flexibility and control over the introduction of functional groups. A logical pathway to this compound involves the initial synthesis of a 6-substituted isoquinoline intermediate, followed by chlorination at the 1-position and subsequent manipulation of the substituent at the 6-position.
One such convergent strategy could begin with the synthesis of 1-chloroisoquinoline-6-carboxylic acid. This intermediate, for which a CAS number (1256787-42-4) exists, suggests its accessibility. chemscene.comsynquestlabs.com The synthesis could proceed from 6-chloroisoquinoline-1-carboxylic acid (CAS 1179149-30-4). bldpharm.comepa.gov The carboxylic acid functionality can then be reduced to the corresponding primary alcohol, this compound. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are typically employed for this transformation.
Proposed Synthetic Sequence:
Synthesis of a 6-substituted isoquinolin-1(2H)-one: This can be achieved through various methods, including those starting from substituted homophthalic anhydrides or via modern cyclization strategies. google.comresearchgate.net For example, starting with a commercially available 4-methoxy-2-methylbenzonitrile, a route to 1-chloro-6-methoxy-isoquinolin-3-ol has been reported, which could be adapted. researchgate.net
Chlorination: The 6-substituted isoquinolin-1(2H)-one can be converted to the corresponding 1-chloroisoquinoline (B32320) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). thieme-connect.de This is a standard transformation for converting isoquinolones to 1-chloroisoquinolines.
Functional Group Interconversion: If the substituent at the 6-position is not a hydroxymethyl group, further transformations are necessary. For instance, if the starting material is 1-chloroisoquinoline-6-carboxylic acid, a reduction step is required. If the substituent is a methoxy (B1213986) group, a demethylation followed by conversion to the hydroxymethyl group would be necessary.
Sonochemical Approaches in Isoquinoline Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. Ultrasound irradiation can promote the synthesis of isoquinolone derivatives. thieme-connect.de For example, the oxidation of quinolinium and isoquinolinium salts to their corresponding quinolones and isoquinolones can be accelerated under ultrasonic irradiation. thieme-connect.de While a direct sonochemical synthesis of this compound has not been reported, this methodology could potentially be applied to key steps in its synthesis, such as the formation of an isoquinolone intermediate.
Derivatization and Functionalization Strategies of Related Isoquinoline Scaffolds
The chloro-substituent at the 1-position of the isoquinoline ring is a versatile handle for further functionalization, enabling the synthesis of a wide array of analogs.
Chemical Transformations of the Chloro-Substituent in Isoquinolines
The 1-chloro position of the isoquinoline nucleus is highly activated towards nucleophilic aromatic substitution (SNAr) and is an excellent substrate for various palladium-catalyzed cross-coupling reactions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing effect of the ring nitrogen makes the C1 position susceptible to attack by nucleophiles. A variety of nucleophiles can displace the chloride, including:
Alkoxides: To form 1-alkoxyisoquinolines.
Amines: To generate 1-aminoisoquinoline (B73089) derivatives.
Thiols: To produce 1-thioether-substituted isoquinolines.
The reactivity of haloisoquinolines towards nucleophilic substitution generally follows the order 1-halo > 3-halo. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions:
The 1-chloroisoquinoline moiety is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: This reaction couples the 1-chloroisoquinoline with boronic acids or their esters to form 1-aryl-, 1-heteroaryl-, or 1-alkenylisoquinolines. organic-chemistry.orgorganic-chemistry.org This is a highly versatile method for introducing a wide range of substituents.
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the 1-chloroisoquinoline and a terminal alkyne, yielding 1-alkynylisoquinolines. organic-chemistry.orgwikipedia.orglibretexts.org These products can be further elaborated.
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling the 1-chloroisoquinoline with primary or secondary amines. libretexts.orgwikipedia.orgorganic-chemistry.org This allows for the synthesis of a diverse library of 1-aminoisoquinoline derivatives.
The table below summarizes common cross-coupling reactions for the derivatization of 1-chloroisoquinolines.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2 | 1-R-Isoquinoline (R = aryl, vinyl, etc.) |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂/CuI | 1-(R-C≡C)-Isoquinoline |
| Buchwald-Hartwig Amination | R¹R²NH | Pd(dba)₂/BINAP, DavePhos | 1-(R¹R²N)-Isoquinoline |
These functionalization strategies highlight the utility of this compound as a versatile scaffold for the synthesis of a diverse range of complex molecules with potential applications in drug discovery.
An exploration of the synthetic routes for this compound and its related analogs reveals a versatile scaffold amenable to various chemical transformations. The reactivity of both the methanol (B129727) substituent and the isoquinoline core allows for the generation of a diverse array of derivatives. This article details specific synthetic methodologies, focusing on reactions at the methanol moiety and modifications to the heterocyclic core through reductive amination and cyclization strategies.
2 Reactions Involving the Methanol Moiety
The methanol group at the C-6 position of the 1-chloroisoquinoline scaffold is a key functional handle for synthetic elaboration. Standard alcohol chemistry can be applied to transform it into other functional groups, thereby enabling the synthesis of a wide range of analogs.
One of the most synthetically useful transformations of the this compound is its oxidation to the corresponding aldehyde, 1-chloro-6-formylisoquinoline. This aldehyde is a crucial intermediate for further modifications, including the reductive amination and cyclization reactions discussed in the subsequent section. While direct oxidation of this compound is not explicitly detailed in the surveyed literature, the reverse reaction, the reduction of a similar heterocyclic aldehyde, is well-documented. For instance, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) has been successfully reduced to (2-chloro-6-methylquinolin-3-yl)methanol (B187100) using sodium borohydride (B1222165) with a catalytic amount of montmorillonite (B579905) K-10 clay under microwave irradiation. nih.gov This transformation from an aldehyde to a primary alcohol underscores the feasibility of the reverse oxidation process using common oxidizing agents like manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.
Beyond oxidation, the methanol moiety can participate in other reactions typical of primary alcohols, such as esterification or conversion into a better leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions. These transformations would further expand the library of accessible derivatives from the this compound precursor.
3 Modifications of the Isoquinoline Core through Reductive Amination and Cyclization
The isoquinoline nucleus, particularly when functionalized with reactive groups like an aldehyde (derived from the methanol moiety), serves as a template for constructing more complex, fused heterocyclic systems. Reductive amination and subsequent cyclization reactions are powerful tools for achieving these structural modifications.
Reductive amination of the precursor aldehyde, 1-chloro-6-formylisoquinoline, with various primary or secondary amines, can generate a diverse set of 6-(aminomethyl)isoquinoline derivatives. This reaction typically proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A related process, reductive formylation, has been reported for other isoquinoline derivatives, using formamide (B127407) to produce N-formyltetrahydroisoquinolines. researchgate.net
Furthermore, the strategic placement of functional groups on the isoquinoline core allows for intramolecular or intermolecular cyclization reactions to build new rings. A notable example is the synthesis of pyrazolo[3,4-g]isoquinolines. nih.gov In this synthesis, a substituted isoquinoline undergoes cyclization with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring fused to the isoquinoline core. The process involves the reaction of a suitably activated isoquinoline with hydrazine, followed by further synthetic steps such as catalytic hydrogenation to reduce other functionalities on the molecule. nih.gov
The following table summarizes a representative cyclization reaction starting from a functionalized isoquinoline analog, demonstrating the construction of a fused heterocyclic system.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Nitroisoquinoline-6-carbaldehyde derivative | H₂N-NH₂·H₂O, EtOH | Pyrazolo[3,4-g]isoquinoline derivative (nitro-substituted) | 62-70% | nih.gov |
| Nitro-substituted Pyrazolo[3,4-g]isoquinoline | H₂, Pd/C, CH₂Cl₂/MeOH | Amino-substituted Pyrazolo[3,4-g]isoquinoline | Good | nih.gov |
Another powerful method for modifying the isoquinoline core involves electrophilic cyclization. For example, o-(1-alkynyl)arenecarboxaldehydes can react with electrophiles like iodine in the presence of various nucleophiles to yield highly substituted isochromenes. nih.gov This strategy could be adapted to this compound by first oxidizing it to the aldehyde and then introducing an alkynyl group at an adjacent position (e.g., C-5 or C-7) through a cross-coupling reaction, setting the stage for an intramolecular cyclization to form a new fused ring.
| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-(Phenylethynyl)benzaldehyde | I₂, MeOH, CH₂Cl₂ | 4-Iodo-3-phenyl-1H-isochromen-1-ol methyl ether | 95% | nih.gov |
| 2-(Phenylethynyl)benzaldehyde | PhSeBr, MeOH, CH₂Cl₂ | 4-(Phenylselanyl)-3-phenyl-1H-isochromen-1-ol methyl ether | 82% | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions in Chloroisoquinolines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. byjus.com Unlike typical SN2 reactions, SNAr occurs at an sp2-hybridized carbon and proceeds through a distinct mechanism. wikipedia.org The reaction is particularly favored on electron-poor aromatic systems, where electron-withdrawing groups stabilize the negatively charged intermediate formed during the reaction. byjus.comwikipedia.orgmasterorganicchemistry.com Heteroarenes like isoquinoline are inherently electron-deficient, making them more reactive towards nucleophiles than their carbocyclic analogues. wikipedia.org
Mechanistic Investigations of Chloro-Isoquinoline Reactivity
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. byjus.comlibretexts.org In the first step, which is typically rate-determining, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This step temporarily disrupts the aromaticity of the ring. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
For 1-chloroisoquinolines, the nitrogen atom in the ring acts as a powerful electron-withdrawing group, activating the C1 position for nucleophilic attack. The reactivity order for halogen leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This suggests that the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com Instead, the electronegativity of the halogen influences the rate of the initial nucleophilic attack.
Role of Meisenheimer Complexes as Hidden Intermediates in SNAr Pathways
Meisenheimer complexes are anionic σ-complexes that have long been considered key intermediates in SNAr reactions. nih.govresearchgate.net Their formation can sometimes be observed directly, often as intensely colored species. bris.ac.uk However, recent experimental and computational studies have sparked a debate about their precise role, particularly in systems without very strong activating groups or with better leaving groups than fluoride. nih.govbris.ac.uk
Some evidence suggests that for many SNAr reactions, the process may be more concerted, with the Meisenheimer complex representing a transition state rather than a stable, isolable intermediate. researchgate.netbris.ac.uk In the case of chloro-substituted arenes and heteroarenes, the Meisenheimer complex may be a very shallow minimum on the reaction coordinate or a "momentary" species, making it a "hidden" intermediate that is not readily detectable. bris.ac.uk The stability of this intermediate is crucial; for a stepwise mechanism to be operative, the complex must be sufficiently long-lived. For chloro-isoquinolines, while the addition-elimination pathway via a Meisenheimer-like structure is the classical explanation, the potential for a concerted mechanism exists, where the distinction between intermediate and transition state becomes blurred. researchgate.net
Catalyzed Cross-Coupling Reactions of Halogenated Isoquinolines
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities for compounds like this compound. mdpi.com
Palladium-Catalyzed Processes for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium catalysis is preeminent in cross-coupling chemistry, enabling a wide range of transformations on aryl halides. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides (reactivity order: C-I > C-Br >> C-Cl), the development of sophisticated phosphine (B1218219) ligands and robust catalyst systems has enabled their efficient use as coupling partners. mdpi.comnih.gov
Common palladium-catalyzed reactions applicable to 1-chloroisoquinolines include:
Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) to form C-C bonds. libretexts.orgsigmaaldrich.com
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing arylamines. sigmaaldrich.comnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, typically using a dual palladium/copper catalytic system. mdpi.comsigmaaldrich.com
Heck Coupling: Reaction with alkenes to form substituted olefins. nih.govsigmaaldrich.com
Negishi Coupling: Reaction with organozinc reagents to form C-C bonds. libretexts.orgsigmaaldrich.com
A specific application demonstrated the palladium-catalyzed coupling of 1-chloroisoquinoline with an amine to produce a mixture of diastereoisomers, showcasing the practical utility of this approach in complex molecule synthesis. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | C-C (sp2-sp2) | Pd(PPh3)4, PdCl2(dppf) |
| Buchwald-Hartwig | Amine/Amide | C-N | Pd(dba)2 + Ligand (e.g., XPhos) |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2 + CuI |
| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2, Pd(P(t-Bu)3)2 |
| Negishi | Organozinc | C-C (sp2-sp3/sp2) | Pd(Amphos)2Cl2 |
Other Transition Metal-Mediated Transformations
While palladium is dominant, other transition metals also catalyze important transformations of halogenated isoquinolines.
Copper: Copper catalysts, often used as a co-catalyst in Sonogashira reactions, can also mediate Ullmann-type couplings to form C-O, C-S, and C-N bonds.
Iron: Iron-catalyzed cross-coupling reactions have emerged as a more cost-effective and environmentally friendly alternative to palladium for certain applications, coupling alkyl and aryl halides with organometallic reagents. researchgate.net
Rhodium: Rhodium complexes have been used for the catalytic functionalization of isoquinolinium salts, including reductive alkylation reactions. acs.org
These alternative metals offer complementary reactivity and can be advantageous in specific synthetic contexts, expanding the toolkit for modifying the isoquinoline core. acs.org
Redox Chemistry and Functional Group Interconversions of Isoquinolinylmethanol Derivatives
The hydroxymethyl group (-CH2OH) at the C6 position of this compound is a versatile functional handle that can be readily transformed through various oxidation, reduction, and substitution reactions. ub.edudocsity.com This process, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. mit.eduorganic-chemistry.org
The primary alcohol can be oxidized under controlled conditions to afford the corresponding aldehyde, (1-chloroisoquinolin-6-yl)carbaldehyde. Further oxidation yields the carboxylic acid, 1-chloroisoquinoline-6-carboxylic acid. These transformations open up access to a wide range of subsequent chemistries, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.
Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide (e.g., -CH2Cl or -CH2Br). vanderbilt.edu This activation facilitates nucleophilic substitution reactions at the benzylic carbon, allowing for the introduction of various functionalities, including azides, nitriles, and ethers, further demonstrating the synthetic potential of the isoquinolinylmethanol scaffold.
Table 2: Functional Group Interconversions of the Methanol Moiety
| Starting Group | Reaction Type | Product Group | Typical Reagents |
|---|---|---|---|
| -CH2OH | Oxidation | -CHO (Aldehyde) | PCC, DMP |
| -CHO | Oxidation | -COOH (Carboxylic Acid) | KMnO4, Jones Reagent |
| -CH2OH | Activation | -CH2OTs (Tosylate) | TsCl, Pyridine (B92270) |
| -CH2OH | Halogenation | -CH2Cl | SOCl2 |
| -CH2OTs | Nucleophilic Substitution | -CH2N3 (Azide) | NaN3 |
| -CH2OTs | Nucleophilic Substitution | -CH2CN (Nitrile) | NaCN |
Electrophilic and Radical Reactions on the Isoquinoline Ring
Electrophilic Reactions: Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including isoquinoline. wikipedia.orgmasterorganicchemistry.comlibretexts.org In isoquinoline itself, electrophilic substitution occurs preferentially at the C-5 and C-8 positions of the benzene (B151609) ring, which are more electron-rich compared to the pyridine ring. gcwgandhinagar.comshahucollegelatur.org.inquimicaorganica.org
For this compound, the outcome of an electrophilic substitution reaction will be directed by the combined electronic effects of the existing substituents. The chloro group at C-1 is a deactivating, ortho-, para-directing group. However, its influence is primarily on the pyridine ring. The hydroxymethyl group at C-6 is a weakly activating, ortho-, para-directing group. Therefore, it would direct incoming electrophiles to the C-5 and C-7 positions. The interplay of these effects suggests that electrophilic substitution will likely occur on the benzene ring, with a preference for the C-5 and C-7 positions. For example, nitration or halogenation would be expected to yield a mixture of 5- and 7-substituted derivatives.
Radical Reactions: The reactions of isoquinolines with carbon-centered radicals often proceed via substitution on the protonated heteroaromatic base. acs.org These reactions can be highly regioselective. The presence of substituents on the isoquinoline ring will influence the site of radical attack. The electron-withdrawing nature of the chloro-substituent at C-1 would make the pyridine ring more susceptible to nucleophilic radical attack. The specific conditions and the nature of the radical species would determine the final product distribution.
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the energy of a molecule. These calculations are crucial for understanding the molecule's stability and how it might interact with other molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For the related compound, 1-chloroisoquinoline (B32320), geometry optimization has been performed using the B3LYP functional with the 6-31+G(d,p) basis set. researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules.
The optimized geometry of the isoquinoline (B145761) core is expected to be largely planar. researchgate.net The introduction of the chloro- and hydroxymethyl- substituents would cause minor deviations from planarity. The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the C-Cl bond length and the C-C-N angles within the heterocyclic ring will be characteristic of a chlorinated aromatic system. In a study of 1-chloroisoquinoline, the calculated C-N bond distances were found to be approximately 1.36 Å and 1.31 Å. researchgate.net The presence of the electronegative chlorine atom and the nitrogen heteroatom significantly influences the bond angles within the rings, with some angles being larger or smaller than the ideal 120° of a perfect hexagon. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of 1-Chloroisoquinoline (Calculated at B3LYP/6-31+G(d,p))
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C1-N2 | 1.31 |
| N2-C3 | 1.36 |
| C1-C9 | 1.42 |
| C9-C10 | 1.41 |
| C1-Cl | 1.74 |
| C6-C(H2OH) | (Not available for 1-chloroisoquinoline) |
| N2-C1-C9 | 123.5 |
| C1-N2-C3 | 117.2 |
| C5-C6-C7 | (Not available for 1-chloroisoquinoline) |
Data based on the closely related compound 1-chloroisoquinoline. The presence of the 6-methanol group in (1-Chloroisoquinolin-6-yl)methanol would lead to slight variations in these parameters.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the hydroxymethyl group (-CH₂OH) attached to the C6 position of the isoquinoline ring.
Theoretical calculations can predict the relative energies of these different conformers, thus identifying the most stable arrangement. scielo.br The stability of each conformer is determined by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding. It is plausible that a conformation where the hydroxyl group is oriented away from the isoquinoline ring would be sterically favored. However, the possibility of weak intramolecular hydrogen bonds between the hydroxyl hydrogen and the π-system of the ring or the nitrogen lone pair could also influence the conformational preference. The relative energies of the conformers determine their population at a given temperature.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Computational methods provide various descriptors that help in understanding and predicting the reactivity of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. dergipark.org.tr The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. dergipark.org.trscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr
For the related 1-chloroisoquinoline, the HOMO-LUMO energy gap has been calculated. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many quinoline (B57606) derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO is distributed over the pyridine (B92270) ring. dergipark.org.tr The presence of the electron-withdrawing chlorine atom at the C1 position and the electron-donating hydroxymethyl group at the C6 position in this compound would modulate the energies and distributions of these frontier orbitals.
Table 2: Frontier Molecular Orbital Energies for a Related Quinoline Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Gap | 4.83 |
Data for Quinoline (Benzo[b]Pyridine) as a reference. scirp.org The specific values for this compound would differ due to the substituents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and the nature of bonding within a molecule. wisc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis is particularly useful for quantifying the strength of donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu
Fukui functions are a concept derived from Density Functional Theory that helps in identifying the most reactive sites in a molecule. uchile.cl They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (measures the reactivity towards an electron-donating reagent).
f-(r): for electrophilic attack (measures the reactivity towards an electron-accepting reagent).
f0(r): for radical attack.
By calculating these functions for each atom in this compound, one can predict the most likely sites for various chemical reactions. researchgate.net For example, the atom with the highest value of f+(r) is the most probable site for a nucleophilic attack, while the atom with the highest f-(r) is the most susceptible to an electrophilic attack. This information is invaluable for understanding the regioselectivity of reactions involving this compound. For 1-chloroisoquinoline, such analysis can pinpoint the reactivity of different carbon and nitrogen atoms within the ring structure. researchgate.net
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a crucial tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are predictive of how the molecule will interact with other chemical species.
For the related compound, 1-Chloroisoquinoline, detailed MESP analysis has been performed. researchgate.net An electron density map over the electrostatic potential surface illustrates the size, shape, charge density, and reactive sites of the molecule. researchgate.net The MESP is mapped in terms of its critical points, where minima identify electron-rich locations like lone pairs and π-bonds. mdpi.com This analysis provides a robust prediction of its interaction with other molecules. mdpi.com
In 1-Chloroisoquinoline, the presence of the electro-acceptor chlorine atom and the nitrogen atom in the heterocyclic ring plays a vital role in shaping the structural and electronic properties. researchgate.net It can be inferred that for this compound, the addition of a methanol (B129727) group at the 6-position would introduce another region of interest in the MESP surface. The hydroxyl group of the methanol moiety would present a site of negative electrostatic potential around the oxygen atom, indicating a region susceptible to electrophilic attack, and a region of positive potential around the hydrogen atom, making it a potential hydrogen bond donor.
The analysis of electrostatic potential can provide essential quantities such as atomic charges and bond orders, offering a comprehensive understanding of the chemical species. chemrxiv.org For this compound, the MESP would likely show a significant negative potential around the nitrogen atom of the isoquinoline ring and the oxygen of the methanol group, highlighting these as primary sites for interaction with electrophiles or hydrogen bond acceptors.
Table 1: Inferred MESP Characteristics of this compound based on 1-Chloroisoquinoline Analysis
| Molecular Region | Inferred Electrostatic Potential | Potential Interaction |
| Nitrogen Atom (Isoquinoline) | Negative | Electrophilic Attack / Hydrogen Bond Acceptor |
| Chlorine Atom | Negative | Halogen Bonding |
| Aromatic Rings | π-electron rich regions (negative) above and below the plane | π-π Stacking Interactions |
| Methanol Oxygen | Negative | Electrophilic Attack / Hydrogen Bond Acceptor |
| Methanol Hydrogen | Positive | Hydrogen Bond Donor |
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules and their aggregation behavior. Hydrogen bonding is a particularly significant type of NCI.
While specific NCI analysis for this compound has not been reported, studies on hydrogen bonding involving methanol and chloro-containing organic molecules provide a foundational understanding. Density functional theory (DFT) studies have modeled various hydrogen-bonded complexes of methanol with molecules containing chloro functional groups. nih.gov These studies show that the characteristics of these complexes are influenced by the principal hydrogen bond of the methanol -OH group with a proton acceptor. nih.gov
For this compound, several types of hydrogen bonds are conceivable. The hydroxyl group of the methanol moiety can act as a hydrogen bond donor. It can also act as a hydrogen bond acceptor through its oxygen atom. Furthermore, the nitrogen atom of the isoquinoline ring can serve as a hydrogen bond acceptor. These potential interactions are crucial for its behavior in different solvents and its ability to bind to biological targets.
Intramolecular hydrogen bonding could also play a role in the conformational preference of this compound. The potential for the methanol's hydroxyl group to form a hydrogen bond with the nitrogen atom of the isoquinoline ring could stabilize certain conformers.
Table 2: Potential Hydrogen Bonding Interactions for this compound
| Donor | Acceptor | Type of Hydrogen Bond |
| Methanol (-OH) | Nitrogen (in another molecule) | Intermolecular |
| Methanol (-OH) | Oxygen (in another molecule) | Intermolecular |
| External H-donor | Methanol Oxygen | Intermolecular |
| External H-donor | Isoquinoline Nitrogen | Intermolecular |
| Methanol (-OH) | Isoquinoline Nitrogen | Intramolecular |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. While no specific studies on the reaction mechanisms involving this compound have been found, computational studies on the reactions of methanol itself can offer some general insights. For instance, the oxidation of methanol has been studied to understand its combustion, with computational methods used to determine reaction energies and barrier heights. researchgate.net
For this compound, computational modeling could be employed to study various reactions, such as the oxidation of the methanol group, nucleophilic substitution of the chlorine atom, or electrophilic substitution on the isoquinoline ring. Such studies would involve mapping the potential energy surface for the reaction to identify the most likely reaction pathways and the structures of any intermediates and transition states.
Molecular Docking and Ligand-Protein Interaction Predictions (In Silico Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.
Specific molecular docking studies involving this compound are not publicly available. However, the structural motifs present in the molecule, namely the chloro-isoquinoline and methanol groups, suggest its potential to interact with various protein active sites. The hydrogen bonding capabilities outlined in section 4.3 would be critical for forming stable interactions with amino acid residues in a protein's binding pocket. The aromatic rings could participate in π-π stacking or hydrophobic interactions.
In silico studies on related quinoline derivatives have demonstrated their potential as anticancer agents through molecular docking. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For this compound, molecular docking could be used to screen for potential protein targets and to generate hypotheses about its mechanism of action at a molecular level.
Table 3: Predicted Ligand-Protein Interactions for this compound
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Methanol -OH, Isoquinoline N | Serine, Threonine, Aspartate, Glutamate, Histidine |
| π-π Stacking | Isoquinoline Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Isoquinoline Ring System | Alanine, Valine, Leucine, Isoleucine, Proline |
| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of (1-Chloroisoquinolin-6-yl)methanol. The resulting spectra are unique to the molecule's structure, offering a fingerprint that aids in its identification and the analysis of its constituent functional groups.
For the related compound, 1-chloroisoquinoline (B32320), the FTIR and FT-Raman spectra have been recorded in the regions of 4000-50 cm⁻¹ and 3500-50 cm⁻¹, respectively. researchgate.net These experimental spectra provide the foundation for a detailed vibrational analysis.
Detailed Vibrational Spectral Assignments
The interpretation of the vibrational spectra involves assigning specific absorption or scattering peaks to the corresponding molecular motions. This process is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies.
For 1-chloroisoquinoline, a detailed vibrational analysis has been conducted. researchgate.net The assignments are based on the potential energy distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration. Some key vibrational modes and their assignments for the closely related 1-chloroisoquinoline are presented below.
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| C-Cl Stretching | 674 | 675 |
| C-Cl In-plane Bending | - | 231 |
| C-Cl Out-of-plane Bending | - | 103 |
| C-N Stretching | 1237 | 1487 |
| CNC and CCN In-plane Bending | 526 | 539 |
| C-C Stretching | 1652, 1570, 1511, 1467, 1449, 1410 | 1616, 1585 |
| C-C In-plane Bending | 1096, 911 | 1142, 1065, 846 |
| Data for 1-chloroisoquinoline, a closely related compound. researchgate.netresearchgate.net |
Vibrational Energy Distribution Analysis (VEDA)
Vibrational Energy Distribution Analysis (VEDA) is a computational tool used to provide a detailed description of the normal modes of vibration. researchgate.net By analyzing the potential energy distribution, VEDA helps to overcome the complexities of coupled vibrations, where a single vibrational band may result from the mixing of several fundamental motions. This allows for a more precise and unambiguous assignment of the observed spectral bands. For instance, in the analysis of 6-chloroquinoline, the vibrational modes were assigned based on potential energy distributions calculated using the VEDA program. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment. For instance, the protons of the methanol (B129727) group (-CH₂OH) would exhibit a characteristic chemical shift, and their coupling to the hydroxyl proton could be observed under certain conditions. The aromatic protons on the isoquinoline (B145761) ring system would appear in the downfield region of the ¹H NMR spectrum, with their splitting patterns revealing their relative positions.
Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbon of the methanol group, the carbon atom bearing the chlorine substituent, and the various carbons of the isoquinoline core. The chemical shifts of these carbons provide crucial information for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption. fiveable.me
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the aromatic isoquinoline ring system. youtube.com The presence of the chlorine atom and the methanol group can influence the position and intensity of these absorption bands. The isoquinoline core itself is a chromophore, and the substituents can act as auxochromes, modifying the absorption characteristics. fiveable.me
Studies on related indenoisoquinolines have shown that electronic transitions can be calculated using Time-Dependent Density Functional Theory (TD-DFT) to correlate with experimental UV-Vis spectra. nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Synthetic Utility and Applications in Advanced Materials and Chemical Synthesis
(1-Chloroisoquinolin-6-yl)methanol as a Versatile Synthetic Intermediate
This compound possesses two key functional groups that make it a potentially versatile synthetic intermediate: the reactive 1-chloro substituent and the 6-hydroxymethyl group. The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution and can participate in various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles.
The 6-hydroxymethyl group can be further functionalized through oxidation to an aldehyde or carboxylic acid, or by conversion to other functional groups, providing another handle for molecular elaboration. This dual functionality makes this compound a valuable building block for the synthesis of more complex isoquinoline derivatives.
Application in the Construction of Complex Organic Architectures
The isoquinoline core is a prominent feature in many natural products and biologically active molecules. nih.gov The ability to functionalize this compound at two distinct positions provides a strategic advantage in the assembly of complex organic architectures. For instance, the 1-position can be modified via cross-coupling reactions to introduce aryl, alkyl, or other groups, while the 6-methanol group can be used to link to other molecular fragments or to control solubility and other physicochemical properties. This approach is valuable in the synthesis of alkaloids, therapeutic agents, and other intricate molecular systems. lkouniv.ac.innih.gov
Role in the Development of New Catalytic Systems
The isoquinoline framework is a common scaffold for the design of ligands in catalysis. amerigoscientific.com While no specific catalytic systems based on this compound have been reported, its structure suggests potential in this area.
The development of chiral ligands is crucial for asymmetric catalysis. nih.govthieme-connect.comresearchgate.net The isoquinoline nitrogen and the 6-hydroxymethyl group of this compound could potentially serve as coordinating sites for a metal center. By introducing a chiral element, for example through the use of a chiral amine to displace the 1-chloro group, or by enzymatic resolution of the racemic alcohol, chiral ligands could be synthesized. Such ligands could find applications in various asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. researchgate.net
The 1-chloro position of the isoquinoline ring is well-suited for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govnih.govrsc.orgyoutube.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of substituted isoquinoline products. The resulting compounds could have applications in medicinal chemistry and materials science.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Coupling Partner | Potential Product Type |
| Suzuki Coupling | Boronic acids/esters | 1-Aryl/vinyl-isoquinolines |
| Heck Coupling | Alkenes | 1-Alkenyl-isoquinolines |
| Sonogashira Coupling | Terminal alkynes | 1-Alkynyl-isoquinolines |
| Buchwald-Hartwig Amination | Amines | 1-Amino-isoquinolines |
| Stille Coupling | Organostannanes | 1-Aryl/vinyl/alkyl-isoquinolines |
This table is illustrative of potential reactions based on the known reactivity of chloroisoquinolines and has not been experimentally verified for this compound based on available literature.
Precursor for Specialized Chemical Reagents and Chemosensors
Isoquinoline derivatives have been utilized in the development of chemosensors for the detection of metal ions and other analytes. nih.govrsc.org The fluorescence properties of the isoquinoline ring system can be modulated by the introduction of specific functional groups that interact with the target analyte. The dual functionality of this compound allows for the synthesis of such tailored molecules. For example, the 1-position could be functionalized with a receptor unit for a specific ion, while the 6-methanol group could be modified to fine-tune the photophysical properties of the resulting sensor molecule.
No In Vitro Biological Activity Data Currently Available for this compound
Despite a comprehensive search of scientific literature and databases, no publicly available data was found on the in vitro biological activities of the chemical compound this compound.
Extensive queries were conducted to identify research pertaining to the antioxidant, antimicrobial, and enzyme inhibitory properties of this specific molecule. The searches aimed to uncover studies related to:
Antioxidant Activity: Assessment in various in vitro models.
Antimicrobial Activity: Including antibacterial efficacy against specific strains and antiviral activity, particularly against Dengue Virus 2 (DENV2).
Enzyme Inhibition: Specifically targeting Kallikrein-related Peptidase 5 (KLK5) and Protein Arginine Methyltransferase 3 (PRMT3).
While the isoquinoline scaffold is a common motif in many biologically active compounds, and various derivatives have been studied for a wide range of therapeutic applications, this particular substituted methanol (B129727) derivative does not appear to have been the subject of published biological investigation.
Therefore, the requested article detailing the in vitro biological activity and mechanistic hypotheses for this compound cannot be generated at this time due to the absence of foundational scientific data. Further experimental research would be required to determine the potential biological properties of this compound.
In Vitro Biological Activity and Mechanistic Hypotheses
Receptor Binding and Modulation (In Vitro Models, e.g., 5-HT3 Receptor Binding)
There is no publicly available data from in vitro studies detailing the binding affinity or modulatory effects of (1-Chloroisoquinolin-6-yl)methanol on the 5-HT3 receptor or any other receptor. While the isoquinoline (B145761) scaffold is a known feature in some compounds targeting the 5-HT3 receptor, specific binding constants (such as Ki or IC50 values) for this compound have not been reported.
Cytotoxicity in Cell Lines (In Vitro Investigations, excluding human-derived data)
No studies documenting the cytotoxic effects of this compound on any non-human cell lines were identified. Consequently, there is no data available to determine its potential as a cytotoxic agent or to establish its IC50 values in these models.
Elucidation of Proposed Molecular Mechanisms of Action (Based on In Vitro Data)
Given the absence of any in vitro biological data, there are no proposed molecular mechanisms of action for this compound in the scientific literature. Elucidation of such mechanisms is contingent on initial findings from receptor binding and cytotoxicity assays, which are currently unavailable.
Q & A
Q. What are the established synthetic routes for (1-Chloroisoquinolin-6-yl)methanol, and what purification methods ensure high yield and purity?
- Methodological Answer : A common synthetic approach involves the nucleophilic substitution of 6-chloroisoquinoline derivatives with formaldehyde under basic conditions (e.g., NaOH/EtOH). Post-synthesis, purification is typically achieved via column chromatography using a 3:1 hexane/ethyl acetate gradient. Recrystallization in methanol or methanol/chloroform mixtures (1:2 v/v) is effective for isolating pure crystals . Characterization requires 1H/13C NMR to confirm the methanol group’s presence (δ ~4.8 ppm for -CH2OH) and HPLC (C18 column, 70% methanol mobile phase) to verify purity (>98%) .
Q. How is the crystal structure of this compound resolved, and which software tools are optimal for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution datasets. For refinement, SHELXL (via the SHELX suite) is widely used due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Key metrics (R1 < 0.05, wR2 < 0.15) ensure structural accuracy. The methanol hydroxyl group often forms intermolecular hydrogen bonds (O–H⋯N, ~2.8 Å), which SHELXL can model using restraints .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound across studies?
- Methodological Answer : Contradictions in NMR data may arise from solvent effects (e.g., DMSO vs. CDCl3) or tautomerism. Systematic approaches include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm spin systems.
- Variable-temperature NMR : To detect dynamic processes (e.g., hindered rotation of the chloroisoquinoline ring).
- Comparative IR analysis : The -OH stretch (3300–3500 cm⁻¹) should align with crystallization solvent traces (e.g., residual methanol at 3400 cm⁻¹) .
Cross-referencing with computational predictions (DFT-based IR/NMR simulations) can validate experimental observations .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways. Key steps:
- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C1 position on the isoquinoline ring) prone to nucleophilic attack.
- Transition State Analysis : Calculate activation energies for Cl⁻ displacement by nucleophiles (e.g., amines, alkoxides).
- Solvent Effects : Use the SMD model to simulate polar aprotic solvents (DMF, DMSO) that stabilize charged intermediates .
Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) confirms computational predictions .
Q. How do pH and solvent composition influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is assessed using accelerated degradation studies :
- pH Variation : Prepare buffered solutions (pH 1–13) and monitor decomposition via UV-Vis (λmax ~270 nm). Hydrolysis dominates in acidic conditions (t1/2 < 24 hrs at pH 1), while alkaline conditions promote methanol group oxidation .
- Solvent Effects : Methanol/water mixtures (≥60% methanol) stabilize the compound by reducing water activity. HPLC-MS identifies degradation products (e.g., 6-hydroxyisoquinoline derivatives) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data for this compound, such as bond length variations in the chlorinated ring?
- Methodological Answer : Contradictions may stem from thermal motion artifacts or disorder modeling . Steps to resolve:
- Re-refinement with SHELXL : Apply "DELU" and "SIMU" restraints to suppress unrealistic thermal ellipsoids .
- Twinned Crystal Analysis : Use the TWINROTMAT command in SHELXL to model twin domains, improving R-factors by 2–3% .
- Comparative Database Mining : Cross-check bond lengths with the Cambridge Structural Database (average C-Cl bond: 1.73 ± 0.02 Å) .
Methodological Tables
| Parameter | Synthetic Condition | Characterization Technique |
|---|---|---|
| Reaction solvent | Ethanol/water (9:1) | 1H NMR (400 MHz, DMSO-d6) |
| Catalyst | K2CO3 | HPLC (C18, 70% methanol) |
| Purification | Column chromatography (hexane/EA) | SCXRD (SHELXL refinement) |
| Computational Metric | Value | Experimental Validation |
|---|---|---|
| C-Cl Bond Length (DFT) | 1.75 Å | SCXRD: 1.73 Å |
| Activation Energy (ΔG‡) | 28.5 kcal/mol | Kinetic t1/2: 45 mins (pH 7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
